A Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus
A Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, a class of compounds known for their unique spirocyclic γ-lactam core structure and diverse biological activities.[1] First identified in a marine-derived strain of Aspergillus fumigatus, this molecule was discovered through a bioassay-guided fractionation effort.[1] Its biosynthesis is believed to be a late-stage modification of its precursor, pseurotin A, involving a key O-methylation step.[2][3] This guide provides a comprehensive overview of the discovery, proposed biosynthesis, and generalized experimental protocols for the isolation and purification of 11-O-Methylpseurotin A, intended for professionals in natural product chemistry and drug discovery.
Discovery
11-O-Methylpseurotin A was first reported as a new natural product in 2007. It was isolated from a marine-derived fungus, Aspergillus fumigatus, as part of a screening program aimed at identifying compounds with selective biological activity.[1] The discovery was the result of a bioassay-guided fractionation process targeting the identification of molecules that selectively inhibit a Saccharomyces cerevisiae strain with a specific gene deletion in the HOF1 gene.[1] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for 11-O-Methylpseurotin A.[4] The compound has also been isolated from the fungal genus Sporothrix.[2][]
Biosynthesis
The pseurotin family of fungal metabolites, including 11-O-Methylpseurotin A, are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2][3]
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Core Structure Assembly: The core scaffold is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][3]
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Tailoring Modifications: Following the initial assembly, a series of tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[2][6] The biosynthesis of pseurotin A, the immediate precursor to 11-O-Methylpseurotin A, has been the most extensively studied in this family.[3]
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Final Methylation Step: The formation of 11-O-Methylpseurotin A is proposed to be a late-stage modification of pseurotin A. This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2][3] This step is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this final conversion has not yet been definitively identified.[2][3]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][] |
| Molecular Weight | 445.46 g/mol | [] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol (B129727) | [] |
Table 2: Biological Activity
| Assay | Organism/Model | Result | Reference |
| Antifungal | Saccharomyces cerevisiae (hof1δ mutant) | Selective inhibition of survival | [4][] |
| Antiseizure | Larval Zebrafish (PTZ-induced) | Inactive | [4] |
Note: Quantitative yield data for 11-O-Methylpseurotin A from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2]
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of 11-O-Methylpseurotin A from an Aspergillus fumigatus culture, based on common methodologies for fungal secondary metabolites.
Fungal Cultivation
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Inoculation and Culture: A pure culture of the producing Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium.[2] A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2]
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Incubation: The culture is incubated for a period of several days to weeks (e.g., 12-30 days) under controlled conditions of temperature (e.g., 25-28°C) and agitation (e.g., 100-250 rpm) to allow for fungal growth and secondary metabolite production.[7]
Extraction
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Separation: The fungal culture is separated into mycelium and culture broth by filtration.
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Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent of intermediate polarity, typically ethyl acetate (B1210297) (EtOAc).[7][8] The mycelium may first be homogenized or extracted with a more polar solvent like methanol (MeOH) or acetone (B3395972) before partitioning with ethyl acetate.[7]
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Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Purification
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Initial Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol) is used to elute fractions of varying polarity.
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Bioassay-Guided Fractionation: Fractions are tested for the desired biological activity (e.g., inhibition of the S. cerevisiae hof1δ mutant) to identify those containing the target compound.
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Fine Purification: The active fractions are further purified using repeated chromatographic techniques. This may include additional silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
References
- 1. 11-O-methylpseurotin A | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjmhsonline.com [pjmhsonline.com]
